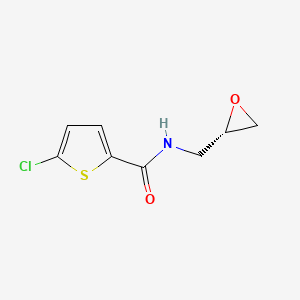

5-Chloro-thiophene-2-carboxylic acid

Descripción general

Descripción

5-Chloro-thiophene-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It belongs to the class of organic compounds known as alpha amino acid amides .

Synthesis Analysis

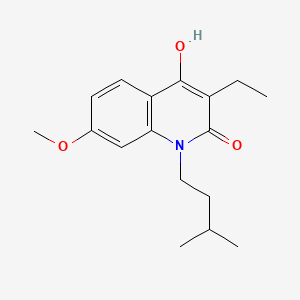

The synthesis of 5-Chloro-thiophene-2-carboxylic acid involves taking 2-chlorothiophene as an initial raw material, carrying out Friedel-crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene, and then carrying out liquid alkali hydrolysis to obtain the target product .Molecular Structure Analysis

The molecular formula of 5-Chloro-thiophene-2-carboxylic acid is C5H3ClO2S . The IUPAC name is 5-chlorothiophene-2-carboxylic acid . The molecular weight is 162.59 g/mol .Chemical Reactions Analysis

Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-thiophene-2-carboxylic acid include a molecular weight of 162.594 . The IUPAC Standard InChI is InChI=1S/C5H3ClO2S/c6-4-2-1-3 (9-4)5 (7)8/h1-2H, (H,7,8) .Aplicaciones Científicas De Investigación

Synthesis of Antitubercular Agents : 5-Chloro-thiophene-2-carboxylic acid is used in the synthesis of novel antitubercular agents. A study synthesized 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which demonstrated promising antitubercular activity against Mycobacterium tuberculosis (Marvadi et al., 2020).

Development of Spasmolytic Agents : This compound is used in the development of spasmolytic agents. In a study, thiophene-based derivatives, synthesized via Suzuki cross-coupling reaction, exhibited good spasmolytic effects. This research suggests potential applications in treating spasmodic conditions (Rasool et al., 2020).

Antimicrobial and Antifungal Activity : Arylidene derivatives of thiophene carboxylic acids, including 5-Chloro-thiophene-2-carboxylic acid, have been synthesized and evaluated for antimicrobial and antifungal activities. They have shown good effectiveness, particularly against methicillin-resistant Staphylococcus aureus (Kathiravan et al., 2017).

Anti-Inflammatory Applications : Derivatives of 5-Chloro-thiophene-2-carboxylic acid have been explored for their potential as anti-inflammatory agents. Research indicates that certain substituted benzo[b]thiophene derivatives possess potent anti-inflammatory activity (Radwan et al., 2009).

Peptide Derivatives for Antimicrobial Activity : Dipeptide derivatives containing 5-chloro-thiophene-2-carboxylic acid conjugates have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising antibacterial and antifungal properties (Tivari et al., 2022).

Synthesis of Anticancer Agents : Thiophene-2-carboxamide derivatives have been investigated for their anticancer activity. These derivatives, synthesized from 5-Chloro-thiophene-2-carboxylic acid, have shown inhibitory effects on various cancer cell lines (Atta & Abdel‐Latif, 2021).

Propiedades

IUPAC Name |

5-chloro-N-[[(2S)-oxiran-2-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2S/c9-7-2-1-6(13-7)8(11)10-3-5-4-12-5/h1-2,5H,3-4H2,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRCNCXTSFGOGG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CNC(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CNC(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-thiophene-2-carboxylic acid | |

CAS RN |

799012-78-5 | |

| Record name | 5-Chloro-N-(((S)-oxiran-2-yl)methyl)thiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-[1,3]Thiazolo[4,5-G]indazole](/img/structure/B579783.png)

![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)

![6H-Furo[3,2-e]indole](/img/structure/B579801.png)